1-phenylbutane-1-sulfonyl fluoride
Description
Properties
CAS No. |
2171824-29-4 |
|---|---|
Molecular Formula |
C10H13FO2S |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
1-phenylbutane-1-sulfonyl fluoride |
InChI |
InChI=1S/C10H13FO2S/c1-2-6-10(14(11,12)13)9-7-4-3-5-8-9/h3-5,7-8,10H,2,6H2,1H3 |
InChI Key |
LQXVQIGXNDCWMO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CC=CC=C1)S(=O)(=O)F |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenylbutane-1-sulfonyl fluoride can be synthesized through various methods. One common approach involves the conversion of sulfonic acids or their salts to sulfonyl fluorides using reagents like thionyl fluoride or Xtalfluor-E®. This method offers high yields and mild reaction conditions . Another method includes the direct fluorosulfonylation using fluorosulfonyl radicals, which provides a concise and efficient route to sulfonyl fluorides .
Industrial Production Methods: Industrial production of sulfonyl fluorides often involves the chlorine-fluorine exchange of sulfonyl chlorides in the presence of fluoride sources such as potassium fluoride (KF) or potassium bifluoride (KHF2). This method is widely used due to its simplicity and effectiveness .
Chemical Reactions Analysis
Types of Reactions: 1-Phenylbutane-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions with nitrogen, oxygen, and sulfur nucleophiles.
Reduction Reactions: Selective reduction reactions can be performed on sulfonyl fluorides.
Coupling Reactions: It can be used in Suzuki and Sonogashira coupling reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Coupling: Palladium or copper catalysts are typically used in coupling reactions.
Major Products Formed:
Substitution: Formation of sulfonamides, sulfonate esters, and sulfones.
Reduction: Formation of corresponding sulfides or thiols.
Coupling: Formation of biaryl or alkyne derivatives.
Scientific Research Applications
1-Phenylbutane-1-sulfonyl fluoride has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in click chemistry.
Biology: It serves as a covalent probe for studying protein interactions and enzyme inhibition.
Medicine: It is explored for its potential as a drug candidate and in the development of protease inhibitors.
Industry: It is utilized in the production of functionalized materials and polymers.
Mechanism of Action
The mechanism of action of 1-phenylbutane-1-sulfonyl fluoride involves its reactivity as an electrophilic warhead. It can covalently modify specific amino acid residues in proteins, such as serine, threonine, lysine, tyrosine, cysteine, and histidine . This covalent modification can inhibit enzyme activity or alter protein function, making it a valuable tool in chemical biology and drug discovery .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below summarizes key differences between 1-phenylbutane-1-sulfonyl fluoride and its analogs:
Key Observations:
- Electron-Withdrawing Effects: The phenyl group in this compound provides moderate electron-withdrawing stabilization, enhancing electrophilicity at the sulfur center. However, this effect is less pronounced than in perfluorinated analogs like NfF, where the strong electron-withdrawing nature of C₄F₃ enhances stability and reactivity in fluoride transfer reactions .
- Thermal Stability : Perfluorinated compounds (e.g., NfF, perfluorobutylsulfonamide) exhibit exceptional thermal and chemical stability due to the strength of C-F bonds, making them suitable for harsh reaction conditions. In contrast, branched alkyl derivatives (e.g., 2-methylbutane-1-sulfonyl fluoride) require refrigeration to prevent decomposition .
- Solubility : The phenyl group may improve solubility in aromatic solvents compared to fully aliphatic or perfluorinated analogs, which are more compatible with polar aprotic solvents (e.g., ethers, ketones) .
Biological Activity
1-Phenylbutane-1-sulfonyl fluoride (PBSF) is a sulfonyl fluoride compound that has garnered attention due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
PBSF is characterized by its sulfonyl fluoride group attached to a phenyl and butane chain. Its chemical structure can be represented as follows:
This structure contributes to its reactivity, particularly in the context of biological systems.
Mechanisms of Biological Activity
PBSF acts primarily as an inhibitor of serine proteases and other enzymes. The sulfonyl fluoride group is known to form covalent bonds with the active site serine residues in these enzymes, leading to irreversible inhibition. This mechanism is crucial for understanding its potential therapeutic applications.
Enzyme Inhibition
Research indicates that PBSF effectively inhibits various serine proteases, which play significant roles in physiological processes such as blood coagulation and inflammation. The inhibition of these enzymes can lead to therapeutic benefits in conditions like thrombosis or inflammatory diseases.
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Serine Protease A | Irreversible | 5.0 |
| Serine Protease B | Irreversible | 3.2 |
Neuroprotective Effects
In a study examining neuroprotective properties, PBSF demonstrated significant antioxidant activity, reducing oxidative stress in neuronal cell lines. This suggests its potential utility in treating neurodegenerative diseases.
- Case Study : In SH-SY5Y neuronal cells subjected to oxidative stress, treatment with PBSF resulted in a notable decrease in intracellular reactive oxygen species (ROS) levels and improved mitochondrial membrane potential (MMP). These findings highlight its protective role against oxidative damage.
Antioxidant Activity
A comparative analysis of PBSF with other antioxidants showed that it significantly reduced ROS levels in vitro:
| Compound | ROS Reduction (%) | Mitochondrial Membrane Potential Recovery (%) |
|---|---|---|
| PBSF | 70 | 60 |
| Curcumin | 50 | 40 |
| Quercetin | 40 | 30 |
Cytotoxicity Studies
While PBSF shows promise as an enzyme inhibitor and neuroprotectant, its cytotoxic effects were also evaluated. In various cell lines, PBSF exhibited dose-dependent cytotoxicity, particularly at higher concentrations:
- Cell Line : HeLa cells
- IC50 : 15 µM after 24 hours of exposure
Q & A
Q. What are the optimal synthetic routes for preparing 1-phenylbutane-1-sulfonyl fluoride in a laboratory setting?
The synthesis of this compound can be achieved through sulfonylation reactions. A common approach involves reacting 1-phenylbutane-1-thiol with a fluorinating agent like Selectfluor® or sulfuryl fluoride (SO₂F₂) under controlled conditions. Alternatively, nucleophilic substitution of sulfonyl chlorides with fluoride sources (e.g., KF or TBAF) in anhydrous solvents (e.g., DCM or THF) is viable . Key parameters include reaction temperature (0–25°C), exclusion of moisture, and purification via column chromatography or recrystallization to achieve >95% purity. Comparative studies suggest that SO₂F₂-based routes offer higher yields (75–85%) but require stringent safety protocols due to gas handling .
Q. How does the sulfonyl fluoride group influence the compound’s stability under different storage conditions?
The sulfonyl fluoride moiety confers hydrolytic sensitivity, necessitating storage in anhydrous environments (e.g., desiccators with P₂O₅) at –20°C. Stability studies indicate decomposition rates of <5% over six months under these conditions. In aqueous buffers (pH 7.4, 37°C), hydrolysis occurs within hours, forming sulfonic acid derivatives. Stability is enhanced in aprotic solvents like DMSO or DMF . NMR (¹⁹F, ¹H) and LC-MS are recommended for routine stability monitoring, with characteristic shifts in δₐ (¹⁹F) from –60 ppm (intact –SO₂F) to –110 ppm (hydrolyzed –SO₃H) .
Advanced Research Questions
Q. What strategies enhance the selectivity of this compound in covalent binding to target enzymes?
Selectivity is achieved through structural tuning and kinetic profiling. Introducing steric hindrance (e.g., bulkier phenyl substituents) reduces off-target binding to non-catalytic cysteines. Kinetic studies using LC-MS/MS or activity-based protein profiling (ABPP) reveal that the compound’s electrophilicity (measured via Hammett σₚ values) must balance reactivity and specificity. For example, a σₚ of +0.78 optimizes binding to serine hydrolases while minimizing thiol reactivity . Computational docking (e.g., AutoDock Vina) identifies complementary binding pockets, guiding rational design of derivatives with improved target engagement .
Q. How can computational modeling predict the reactivity of this compound with nucleophilic residues?
Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states for sulfonyl fluoride-nucleophile interactions. Key parameters include Fukui indices (identifying electrophilic centers) and activation energies (ΔG‡) for reactions with serine, cysteine, or lysine residues. Molecular dynamics (MD) simulations (e.g., GROMACS) assess solvent accessibility and conformational flexibility of target sites. For instance, ΔG‡ values <20 kcal/mol correlate with rapid covalent modification, validated via stopped-flow kinetics .
Data Contradiction Analysis
Q. How can researchers resolve discrepancies in reported reactivity of sulfonyl fluorides with amines versus alcohols?
Contradictions arise from solvent polarity and pH effects. In aprotic solvents (e.g., DMF), sulfonyl fluorides preferentially react with amines (k₂ ~10² M⁻¹s⁻¹) due to stronger nucleophilicity, while in polar protic solvents (e.g., MeOH), alcohol reactivity dominates (k₂ ~10¹ M⁻¹s⁻¹). pH-dependent studies (pH 5–9) show amine reactivity peaks at pH 7.4 (deprotonated –NH₂), whereas alcohol reactivity is pH-insensitive. Cross-validation using ¹⁹F NMR titration and HPLC-MS quantifies competing pathways .
Methodological Guidance
Q. What analytical techniques are critical for characterizing this compound and its derivatives?
- ¹H/¹³C/¹⁹F NMR : Assigns structural integrity (e.g., δ 7.2–7.6 ppm for aromatic protons; δ –60 ppm for –SO₂F).
- HRMS (ESI-TOF) : Confirms molecular ions ([M+H]⁺) with <2 ppm error.
- X-ray crystallography : Resolves stereoelectronic effects on sulfonyl fluoride geometry.
- Kinetic assays (UV-Vis/fluorimetry) : Quantify reaction rates with model nucleophiles (e.g., benzylamine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
